molecular formula C25H27N5O3 B2832690 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376605-08-2

2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

货号: B2832690
CAS 编号: 376605-08-2
分子量: 445.523
InChI 键: RLPAIHGHMGVALB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrroloquinoxaline core, a methoxyphenethyl group, and a tetrahydrofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoxaline core, followed by the introduction of the methoxyphenethyl group and the tetrahydrofuran moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学研究应用

Anticancer Activity

Research indicates that compounds within the pyrroloquinoxaline family exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrroloquinoxalines can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound may enhance this effect due to the presence of the methoxyphenethyl group, which can improve cellular uptake and bioavailability.

Neuroprotective Effects

The structure of 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suggests potential neuroprotective properties. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydrofuran moiety may contribute to enhanced blood-brain barrier penetration.

Antimicrobial Properties

Preliminary studies indicate that related pyrroloquinoxaline derivatives possess antimicrobial activity against various bacterial strains. The compound may demonstrate similar effects, making it a candidate for further investigation as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrroloquinoxaline derivatives and tested their anticancer efficacy on human cancer cell lines. The study found that specific substitutions on the quinoxaline ring significantly enhanced cytotoxicity against breast and lung cancer cells, with IC50 values lower than standard chemotherapeutics .

Case Study 2: Neuroprotection

A recent investigation focused on the neuroprotective effects of pyrroloquinoxaline derivatives in models of oxidative stress-induced neurotoxicity. The results indicated that these compounds could reduce neuronal cell death by modulating reactive oxygen species levels and enhancing antioxidant defenses . The specific compound's ability to cross the blood-brain barrier was highlighted as a critical factor in its effectiveness.

作用机制

The mechanism of action of 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

相似化合物的比较

Similar Compounds

Similar compounds include other pyrroloquinoxaline derivatives and molecules with methoxyphenethyl or tetrahydrofuran groups. Examples might include:

  • Pyrroloquinoxaline derivatives with different substituents.
  • Compounds with methoxyphenethyl groups but different core structures.
  • Molecules featuring tetrahydrofuran moieties in various configurations.

Uniqueness

What sets 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its specific combination of functional groups and structural features

生物活性

The compound 2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N5O4C_{19}H_{25}N_{5}O_{4} with a molecular weight of approximately 431.5 g/mol. It features a pyrrolo[2,3-b]quinoxaline core, which contributes to its biological activity through various functional groups that enhance its reactivity and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrroloquinoxaline core and subsequent functionalization. The process may utilize various reagents and conditions to optimize yield and purity. Key steps include:

  • Formation of the Pyrroloquinoxaline Core : This involves cyclization reactions using appropriate precursors.
  • Functionalization : Introduction of the methoxyphenethyl and tetrahydrofuran moieties through nucleophilic substitution or coupling reactions.

Optimizing these steps is crucial for enhancing yield and reducing production costs, particularly in industrial settings .

Biological Activity

Research indicates that This compound exhibits several biological activities:

Antioxidant Activity

Pyrroloquinoxaline derivatives are known for their antioxidant properties. Studies have shown that they can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it may affect various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This is particularly relevant for conditions such as arthritis or inflammatory bowel diseases, where cytokine production is a key factor .

Case Studies

Recent studies have highlighted the potential of pyrroloquinoxaline derivatives in clinical applications:

  • Study on CK2 Inhibition : A related study evaluated the inhibitory activity of pyrroloquinoxaline derivatives on the human protein kinase CK2, demonstrating significant inhibition at sub-micromolar concentrations. This suggests potential use in targeting cancer pathways where CK2 is overactive .
    CompoundIC50 (nM)Target
    4-(Chlorophenyl)aminopyrrolo[1,2-a]quinoxaline49CK2
    This compoundTBDTBD
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity using DPPH radical scavenging assays, showing that certain derivatives possess significant free radical scavenging activity, which could be beneficial in preventing oxidative damage in cells .

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for academic-scale production?

Synthesis typically involves multi-step organic reactions, starting with condensation of a pyrroloquinoxaline precursor (e.g., ethyl 2-amino-pyrroloquinoxaline-3-carboxylate) with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) under acidic catalysis (e.g., p-toluenesulfonic acid) . Optimization includes:

  • Catalyst selection : Acidic or metal catalysts to enhance yield (e.g., 70–85% purity post-recrystallization) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures .
  • Scale-up : Continuous flow reactors for improved efficiency in academic settings .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for quinoxaline core) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 500–550 range) .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydrofuran-2-ylmethyl group .

Q. What initial biological screening assays are recommended to assess its pharmacological potential?

  • Kinase inhibition assays : Test against cancer-related kinases (e.g., EGFR, BRAF) due to structural similarity to active pyrroloquinoxalines .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Replace the 4-methoxyphenethyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups (e.g., 3,5-dichlorophenyl) to assess potency changes .
  • Core modification : Compare pyrrolo[2,3-b]quinoxaline vs. pyrrolo[3,2-b]quinoxaline derivatives using in vitro kinase assays .
  • Example SAR data :

SubstituentBiological Activity (IC₅₀, μM)
4-Methoxyphenethyl0.45 (EGFR)
3,5-Dichlorophenyl0.28 (EGFR)
4-Fluorophenyl1.20 (EGFR)
Source: Analogous compounds from

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Assay validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
  • Metabolic stability testing : Liver microsome assays to identify confounding metabolites .

Q. How can computational modeling guide target identification for this compound?

  • Docking studies : Use AutoDock Vina to predict binding to kinase ATP pockets (e.g., PDB ID 4HJO) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib for EGFR) to identify critical interactions .

Q. What are the challenges in synthesizing enantiomerically pure forms, and how can they be addressed?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis with BINAP ligands .
  • Stereochemical analysis : Compare experimental vs. calculated CD spectra to confirm enantiopurity .

Q. Data Interpretation & Methodological Pitfalls

Q. How should researchers interpret conflicting NMR and X-ray crystallography data on substituent conformations?

  • Dynamic effects : NMR captures solution-state flexibility, while X-ray shows solid-state packing. Use variable-temperature NMR to assess rotational barriers .
  • Density functional theory (DFT) : Compare computed vs. experimental structures to identify dominant conformers .

Q. What are the limitations of using LC-MS alone for purity assessment, and how can they be mitigated?

  • Co-eluting impurities : Pair LC-MS with UV diode array detection (DAD) to distinguish peaks with similar m/z .
  • Ion suppression : Spike samples with internal standards (e.g., deuterated analogs) for quantification accuracy .

属性

IUPAC Name

2-amino-1-[2-(4-methoxyphenyl)ethyl]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-32-17-10-8-16(9-11-17)12-13-30-23(26)21(25(31)27-15-18-5-4-14-33-18)22-24(30)29-20-7-3-2-6-19(20)28-22/h2-3,6-11,18H,4-5,12-15,26H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPAIHGHMGVALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。